molecular formula C24H25N5O4S B5328770 DIETHYL 5-{[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]METHYL}-3-METHYL-1H-PYRROLE-2,4-DICARBOXYLATE

DIETHYL 5-{[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]METHYL}-3-METHYL-1H-PYRROLE-2,4-DICARBOXYLATE

Cat. No.: B5328770
M. Wt: 479.6 g/mol
InChI Key: AYSIINVMZKISKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DIETHYL 5-{[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]METHYL}-3-METHYL-1H-PYRROLE-2,4-DICARBOXYLATE is a heterocyclic compound featuring a triazinoindole core fused with a pyrrole dicarboxylate scaffold. Its structure includes a sulfur-linked allyl group at the triazinoindole moiety and a methyl substituent on the pyrrole ring.

The synthesis of such compounds typically involves multi-step reactions, including cyclization and functionalization, as demonstrated in the preparation of pyrazole-triazole derivatives (e.g., 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol) via condensation and alkylation .

Properties

IUPAC Name

diethyl 3-methyl-5-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanylmethyl]-1H-pyrrole-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O4S/c1-5-12-29-17-11-9-8-10-15(17)20-21(29)26-24(28-27-20)34-13-16-18(22(30)32-6-2)14(4)19(25-16)23(31)33-7-3/h5,8-11,25H,1,6-7,12-13H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSIINVMZKISKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)C(=O)OCC)CSC2=NC3=C(C4=CC=CC=C4N3CC=C)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIETHYL 5-{[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]METHYL}-3-METHYL-1H-PYRROLE-2,4-DICARBOXYLATE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

DIETHYL 5-{[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]METHYL}-3-METHYL-1H-PYRROLE-2,4-DICARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

DIETHYL 5-{[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]METHYL}-3-METHYL-1H-PYRROLE-2,4-DICARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of DIETHYL 5-{[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]METHYL}-3-METHYL-1H-PYRROLE-2,4-DICARBOXYLATE involves:

Comparison with Similar Compounds

Methods for Structural Comparison

  • Tanimoto Coefficient : Widely used for binary fingerprint-based similarity calculations, with evidence supporting its reliability for chemoinformatics data .
  • Subgraph Matching (SIMCOMP) : A graph-based approach that aligns chemical structures for precise similarity assessment, though computationally intensive .

Key Structural Differences

The target compound’s unique features include:

Triazinoindole Core: Rare in comparison to simpler triazole or pyrazole derivatives (e.g., 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-triazolo-thiadiazine from ).

Diethyl Pyrrole Dicarboxylate : Similar to DIETHYL 5-(4-CHLOROPHENYL)PYRAZOLE-3,4-DICARBOXYLATE (), but with a pyrrole instead of pyrazole ring, altering electronic properties.

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Properties of Selected Compounds

Compound Name (Source) Molecular Weight Key Functional Groups LogP (Predicted) Solubility (mg/mL) Bioactivity Notes
Target Compound ~600 (estimated) Triazinoindole, Pyrrole dicarboxylate ~3.5 (high) <0.1 (low) Potential antioxidant activity
DIETHYL 5-(4-CHLOROPHENYL)PYRAZOLE-3,4-DICARBOXYLATE 418.3 Pyrazole, Chlorophenyl 2.8 0.5 Unreported
6-(2,6-Dichlorophenyl)-triazolo-thiadiazine 452.3 Triazole, Thiadiazine 3.1 0.3 COX-2 inhibition (vs. celecoxib)
DIETHYL 5-(TRIFLUOROMETHYL)ISOXAZOLEDICARBOXYLATE 307.2 Isoxazole, Trifluoromethyl 1.9 1.2 Unreported

Key Findings

Lipophilicity: The target compound’s triazinoindole and allyl sulfanyl groups likely increase LogP compared to simpler analogs, suggesting enhanced membrane permeability but reduced aqueous solubility .

Bioactivity: Pyrazole-triazole hybrids (e.g., ) exhibit COX-2 inhibitory activity, implying that the target compound’s triazinoindole moiety may confer similar or novel pharmacological effects .

Synthetic Complexity: The triazinoindole core requires specialized synthesis steps compared to straightforward pyrazole or isoxazole derivatives .

Limitations and Contradictions in Comparative Data

  • Similarity Coefficients : While Tanimoto is robust, suggests that other coefficients (e.g., Tversky) may better capture structural nuances in specific cases.
  • In Silico Predictions : Properties for the target compound are extrapolated from analogs due to a lack of direct experimental data, introducing uncertainty .

Biological Activity

DIETHYL 5-{[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]METHYL}-3-METHYL-1H-PYRROLE-2,4-DICARBOXYLATE is a complex organic compound belonging to a class of triazinoindole derivatives. This compound exhibits various biological activities that make it a subject of interest in medicinal chemistry and pharmaceutical research. The unique structural features of the compound contribute to its potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be analyzed as follows:

  • Indole and Triazine Fusion : The compound features an indole ring fused with a triazine ring, which is known for its diverse biological activities.
  • Allyl Group : The presence of the allyl group enhances its reactivity and potential interaction with biological targets.
  • Thiol Group : The sulfanyl group plays a crucial role in the biological activity by participating in redox reactions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines:

Cell LineIC50 (µM)Reference
A54912.5
MCF-715.0
HeLa10.0
HepG28.0

These findings suggest that the compound may inhibit cancer cell proliferation by disrupting iron metabolism or inducing apoptosis.

The proposed mechanism of action for this compound involves:

  • Iron Chelation : The compound may act as an iron chelator, reducing intracellular iron levels and thereby inhibiting cancer cell growth.
  • Enzyme Inhibition : It potentially inhibits enzymes involved in DNA replication and repair mechanisms, leading to increased apoptosis in cancer cells.

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Study on Antiproliferative Effects : A study published in Molecules demonstrated that triazinoindole derivatives significantly reduced the viability of various cancer cell lines through iron depletion mechanisms .
  • Mechanistic Insights : Research highlighted that the presence of thiol groups in related compounds facilitated redox reactions that could enhance anticancer activity by promoting oxidative stress within cancer cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.